Diethyl 2-hydroxyoctadecyl phosphite

Description

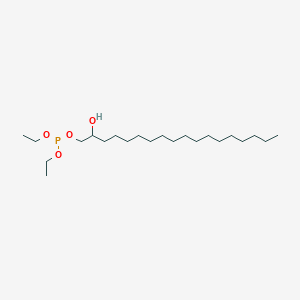

Diethyl 2-hydroxyoctadecyl phosphite is a phosphite ester characterized by a long hydrophobic octadecyl chain (C18) substituted with a hydroxyl group at the second carbon and ethoxy groups bonded to the phosphorus atom. This structure combines the reactivity of the phosphite group with the amphiphilic properties imparted by the hydroxyl and long alkyl chain.

Properties

CAS No. |

62392-08-9 |

|---|---|

Molecular Formula |

C22H47O4P |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

diethyl 2-hydroxyoctadecyl phosphite |

InChI |

InChI=1S/C22H47O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)21-26-27(24-5-2)25-6-3/h22-23H,4-21H2,1-3H3 |

InChI Key |

SRFKPQLOLTTXLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(COP(OCC)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-hydroxyoctadecyl phosphite typically involves the reaction of diethyl phosphite with octadecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxyoctadecyl phosphite undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonates, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound include phosphonates, reduced phosphites, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

Diethyl 2-hydroxyoctadecyl phosphite is a phosphonate compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental technology, supported by case studies and data tables.

Cardiovascular Health

Recent studies have highlighted the potential of phosphonate derivatives in cardiovascular health. Specifically, compounds similar to this compound have been investigated for their ability to activate P2X4 receptors, which are involved in protecting cardiac myocytes from ischemic damage. For instance, the synthesis of 5'-phosphonate analogues has shown promising results in enhancing heart contractile function in ischemic heart failure models .

Antiviral Agents

Phosphonates are also recognized for their antiviral properties. Research indicates that derivatives of this compound can serve as intermediates in the synthesis of acyclic nucleoside phosphonates, which are critical in developing antiviral medications. These compounds have been effective against viruses such as HIV and hepatitis B .

Corrosion Inhibition

This compound has been explored as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps mitigate corrosion processes. Studies demonstrate that phosphonate compounds can significantly enhance the longevity and durability of materials exposed to harsh environments .

Surface Coatings

The compound's unique chemical properties make it suitable for use in surface coatings that require resistance to chemicals and environmental degradation. Research has shown that incorporating this compound into polymer matrices can improve the mechanical and thermal stability of coatings, making them ideal for industrial applications .

Biodegradation Studies

There is growing interest in the environmental impact of phosphonates. Studies have investigated the biodegradability of this compound and its potential as a biodegradable alternative to traditional surfactants and emulsifiers used in various industrial processes. The findings suggest that this compound could be less harmful to aquatic ecosystems compared to conventional phosphonates .

Case Study 1: Cardiovascular Protection

In a controlled study involving mouse models of heart failure, researchers administered various phosphonate derivatives, including those related to this compound. The results indicated a significant increase in cardiac function as measured by echocardiography compared to control groups . This underscores the potential therapeutic benefits of these compounds.

Case Study 2: Industrial Coatings

A comparative analysis of corrosion resistance was conducted using coatings formulated with this compound versus traditional inhibitors. The results demonstrated a notable reduction in corrosion rates for the phosphonate-based coatings under accelerated aging conditions, suggesting enhanced performance for long-term applications .

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Cardiovascular protection | Enhances heart function |

| Antiviral agents | Effective against HIV and hepatitis B | |

| Material Science | Corrosion inhibition | Protects metal surfaces |

| Surface coatings | Improves stability and durability | |

| Environmental Science | Biodegradability | Reduced ecological impact |

Table 2: Synthesis Conditions for Phosphonates

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| Diethyl 2-hydroxyoctadecyl | MW-assisted Michaelis–Arbuzov | 89.2 |

| Phosphonate | Solvent-free batch reaction | High |

Mechanism of Action

The mechanism of action of diethyl 2-hydroxyoctadecyl phosphite involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides, thereby preventing oxidative degradation . Additionally, its derivatives can inhibit specific enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl 2-hydroxyoctadecyl phosphite with structurally related phosphite esters and phosphonates, based on molecular features, reactivity, and applications inferred from the evidence:

Key Findings:

Chain Length and Hydrophobicity: The octadecyl chain in this compound enhances hydrophobicity compared to DEP or dimethyl phosphite. This property may make it suitable for non-polar matrices, such as lubricant additives or lipid-based formulations . Shorter-chain analogs (e.g., DEP) exhibit higher solubility in polar solvents, favoring applications in aqueous-phase reactions .

Synthetic Utility :

- While DEP is a staple in synthesizing phosphonates (e.g., via the Michaelis-Arbuzov reaction), this compound’s long chain may limit its use in small-molecule synthesis but enhance utility in polymer modification or surface coatings .

Thermal and Chemical Stability: Phosphite esters generally degrade via hydrolysis or oxidation. The octadecyl chain may confer higher thermal stability than DEP or dimethyl phosphite, aligning with trends observed in alkylated organophosphorus compounds .

Q & A

Q. What are the standard synthetic methodologies for preparing diethyl 2-hydroxyoctadecyl phosphite, and how are intermediates validated?

this compound can be synthesized via phosphorylation of long-chain alcohols with diethyl phosphite derivatives. A typical approach involves reacting 2-hydroxyoctadecanol with diethyl phosphite under anhydrous conditions, often catalyzed by acidic or metal catalysts. Validation of intermediates (e.g., phosphite esters) requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm regioselectivity and purity. For example, analogous syntheses of diethyl phosphite derivatives use phosphorus trichloride and anhydrous ethanol in solvent-free systems . Orthogonal analytical methods like mass spectrometry (MS) and infrared (IR) spectroscopy are recommended to verify structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Fluorometric assays (e.g., adapted from DHAP assay kits) are effective for quantifying phosphite derivatives in biological samples. Key steps include:

- Sample Preparation : Deproteinize using 10 kDa centrifugal filters to remove interfering proteins .

- Detection : Use enzyme-coupled reactions with NADH-dependent detection (ex/em = 535/587 nm) .

- Calibration : Prepare a standard curve with pure diethyl phosphite derivatives, accounting for matrix effects via spike-and-recovery experiments . For non-biological samples, gas chromatography (GC) with flame photometric detection (FPD) or liquid chromatography–mass spectrometry (LC-MS) provides higher specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed eyewear to prevent skin/eye contact (WGK 1/2 classification) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (flash point: ~82°C) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating as halogenated waste .

Advanced Research Questions

Q. How does this compound function in nickel-catalyzed cross-coupling reactions, and what factors influence catalytic efficiency?

Diethyl phosphite derivatives act as ligands in nickel-based catalytic systems, enhancing electron transfer and stabilizing reactive intermediates. For example, in aryl-aryl cross-coupling, the nickel chloride-diethyl phosphite system achieves >90% yield under optimized conditions:

- Ligand Ratio : 8:1 phosphite-to-nickel molar ratio in THF/N-ethylpyrrolidinone (NEP) .

- Substrate Scope : Functionalized aryl bromides/triflates with electron-withdrawing groups react efficiently, while sterically hindered substrates require longer reaction times (24–48 hrs) . Contradictions in catalytic performance across studies may arise from trace moisture or oxygen, which deactivate the catalyst .

Q. What mechanistic pathways explain the reaction of diethyl phosphite derivatives with azide-containing substrates?

In reactions with azidopyrazole, diethyl phosphite undergoes nucleophilic attack at the azide group, releasing nitrogen gas and forming a phosphorimidate intermediate. This intermediate hydrolyzes in the presence of moisture to yield aminopyrazole and diethyl hydrogen phosphite . Key evidence includes:

- Intermediate Trapping : ³¹P NMR detects transient phosphorimidate species at δ 15–20 ppm .

- Kinetic Studies : Reaction rates are pH-dependent, with optimal yields at neutral conditions (pH 7.0) .

Q. How can researchers optimize reaction parameters to mitigate low yields in phosphite-mediated syntheses?

Common issues include side reactions (e.g., oxidation to phosphate) and poor solubility. Strategies include:

Q. How should researchers address discrepancies in reported catalytic activity or spectroscopic data for diethyl phosphite derivatives?

Contradictions often stem from:

- Purity Variations : Commercial diethyl phosphite may contain traces of phosphate; purify via vacuum distillation (bp: 80–85°C at 10 mmHg) .

- Instrument Calibration : Standardize ³¹P NMR using triphenylphosphate (δ = −18 ppm) as an internal reference .

- Reaction Scale : Catalytic efficiency may decline at >10 mmol scale due to mixing inefficiencies; employ flow chemistry for scalability .

Q. Methodological Recommendations

- Synthetic Reproducibility : Document solvent batch sources (e.g., anhydrous THF vs. standard grade) to minimize variability .

- Data Validation : Use DEPOD sequence homology tools to compare phosphoesterase activity against known substrates .

- Contamination Checks : Run blank assays (no substrate) to detect background fluorescence in fluorometric analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.